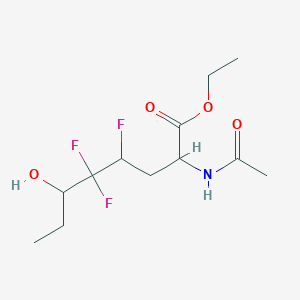
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate is a chemical compound characterized by its unique structure, which includes an ester group, a secondary amide, a hydroxyl group, and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Octanoate Backbone: The octanoate backbone can be synthesized through a series of reactions, including esterification and amide formation.
Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Acetylation: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl and acetamido groups can form hydrogen bonds with biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-4,5,5-trifluorohexanoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-acetamido-4,5,5-trifluoro-6-methoxyoctanoate: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
Ethyl 2-acetamido-4,5,5-trifluoro-6-chlorooctanoate:
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
91853-49-5 |
|---|---|
Fórmula molecular |
C12H20F3NO4 |
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-4,5,5-trifluoro-6-hydroxyoctanoate |
InChI |
InChI=1S/C12H20F3NO4/c1-4-10(18)12(14,15)9(13)6-8(16-7(3)17)11(19)20-5-2/h8-10,18H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
FSWCMCGPPPPGRK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(CC(C(=O)OCC)NC(=O)C)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



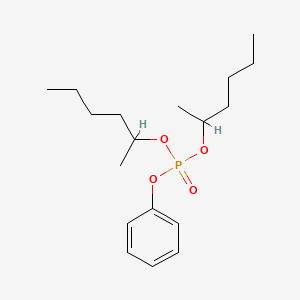
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
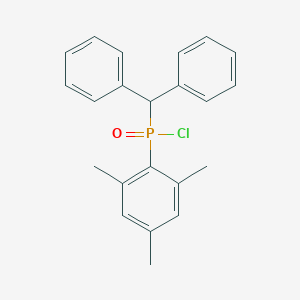


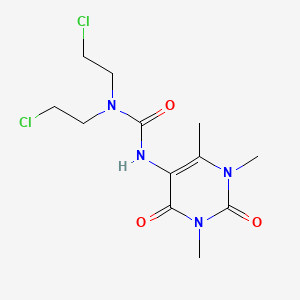
diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
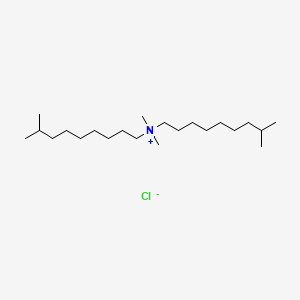
![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
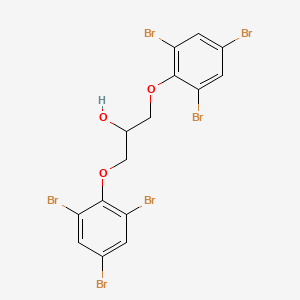
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
